molecular formula C12H10FN3O B8409049 1-(4-Cyano-3-fluorobenzyl)-5-(hydroxymethyl)imidazole

1-(4-Cyano-3-fluorobenzyl)-5-(hydroxymethyl)imidazole

Cat. No. B8409049
M. Wt: 231.23 g/mol
InChI Key: DRJLYHCEQLOIOP-UHFFFAOYSA-N
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Patent
US06297239B1

Procedure details

To a solution of 1-(4-cyano-3-fluorobenzyl)-5-(acetoxymethyl)imidazole hydrobromide (as described in Example 14, Step C) (31.87 g, 89.77 mmol) in 300 mL of 2:1 THF/water at 0° C. was added lithium hydroxide monohydrate (7.53 g, 179 mmol). After two hours, the reaction was concentrated in vacuo to a 100 mL volume, stored at 0° C. for 30 minutes, then filtered and washed with 700 mL of cold water to provide a brown solid. This material was dried in vacuo over P2O5 to provide the titled product as a pale brown powder which was sufficiently pure for use in the next step without further purification.
Name
1-(4-cyano-3-fluorobenzyl)-5-(acetoxymethyl)imidazole hydrobromide
Quantity
31.87 g
Type
reactant
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[C:2]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[C:13]([CH2:14][O:15]C(=O)C)=[CH:12][N:11]=[CH:10]2)=[CH:6][C:5]=1[F:21])#[N:3].O.[OH-].[Li+]>C1COCC1.O>[C:2]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[C:13]([CH2:14][OH:15])=[CH:12][N:11]=[CH:10]2)=[CH:6][C:5]=1[F:21])#[N:3] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
1-(4-cyano-3-fluorobenzyl)-5-(acetoxymethyl)imidazole hydrobromide
Quantity
31.87 g
Type
reactant
Smiles
Br.C(#N)C1=C(C=C(CN2C=NC=C2COC(C)=O)C=C1)F
Name
Quantity
7.53 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo to a 100 mL volume
WAIT
Type
WAIT
Details
stored at 0° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 700 mL of cold water
CUSTOM
Type
CUSTOM
Details
to provide a brown solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This material was dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(CN2C=NC=C2CO)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.